Pleconaril
Overview
Description
Pleconaril is an antiviral drug that belongs to the viral capsid inhibitor class. It was developed by Schering-Plough for the prevention of asthma exacerbations and common cold symptoms in patients exposed to picornavirus respiratory infections . This compound is active against viruses in the Picornaviridae family, including Enterovirus and Rhinovirus . It works by inhibiting viral replication, making it a promising candidate for treating infections caused by these viruses .
Mechanism of Action
Target of Action
Pleconaril primarily targets viral protein 1 , the major protein that makes up the capsid (shell) of picornaviruses . This protein plays a crucial role in the life cycle of the virus, providing protection for the viral genome and facilitating its entry into host cells.
Mode of Action
This compound interacts with its target by binding to a hydrophobic pocket in viral protein 1 . This binding renders the viral capsid rigid and compressed, which prevents the uncoating of its RNA . As a result, the virus is stopped from attaching to the host cell and causing infection .
Biochemical Pathways
It is known that the drug acts by inhibiting viral replication . By preventing the uncoating of the viral RNA, this compound disrupts the viral life cycle and prevents the virus from multiplying within the host cell .
Pharmacokinetics
This compound exhibits a two-compartment open model with first-order absorption . It has an oral bioavailability of 70% , and more than 99% of the drug is bound to proteins . This compound is metabolized in the liver and less than 1% is excreted unchanged in the urine . The drug’s bioavailability is significantly increased when administered with food .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of viral replication. By binding to viral protein 1, this compound prevents the virus from attaching to the host cell and releasing its RNA . This stops the virus from multiplying within the host cell, thereby preventing the spread of the infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s bioavailability is significantly increased when it is administered with food . This suggests that the drug’s action, efficacy, and stability can be influenced by dietary factors.
Biochemical Analysis
Biochemical Properties
Pleconaril interacts with viral protein 1, the major protein which makes up the capsid (shell) of picornaviruses . It binds to a hydrophobic pocket in this protein . This interaction renders the viral capsid rigid and compressed, preventing the uncoating of its RNA .
Cellular Effects
This compound exerts its effects on cells by inhibiting viral replication . By preventing the uncoating of viral RNA, it stops the virus from attaching to the host cell and causing infection . This has been shown to have a significant impact on cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its integration into the viral capsid of picornaviruses . It binds to a hydrophobic pocket in the VP1 protein, rendering the viral capsid rigid and compressed . This prevents the uncoating of viral RNA, thereby inhibiting the virus from attaching to the host cell and causing infection .
Temporal Effects in Laboratory Settings
It has been used on a compassionate-release basis to treat patients with potentially life-threatening enterovirus infections, and for these patients, clinical, virological, laboratory, and radiological responses were evaluated .
Metabolic Pathways
It has been found to induce CYP3A enzyme activity, which could potentially increase the risk for serious drug interactions .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with viral proteins within the host cell to exert its effects .
Preparation Methods
The synthesis of pleconaril involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the formation of a 1,2,4-oxadiazole ring.
Introduction of functional groups: Various functional groups, such as trifluoromethyl and isoxazole, are introduced to the core structure through reactions like alkylation and acylation.
Final assembly: The final step involves the coupling of the core structure with other intermediates to form the complete this compound molecule.
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. This typically includes the use of advanced techniques such as continuous flow chemistry and process intensification to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Pleconaril undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen from this compound, leading to reduced products.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated or carboxylated derivatives .
Scientific Research Applications
Pleconaril has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of antiviral drug design and synthesis.
Biology: In biological research, this compound is used to study the mechanisms of viral replication and host-virus interactions.
Medicine: this compound has been investigated for its potential to treat various viral infections, including those caused by Enterovirus and Rhinovirus.
Industry: In the pharmaceutical industry, this compound is used as a reference compound for the development of new antiviral drugs.
Comparison with Similar Compounds
Pleconaril is similar to other antiviral compounds that target the viral capsid, such as pirodavir and vapendavir . this compound has unique structural features that contribute to its potency and specificity. For example, the trifluoromethyl and isoxazole groups in this compound enhance its binding affinity to the viral capsid, making it more effective at inhibiting viral replication .
Similar compounds include:
Pirodavir: Another capsid-binding antiviral that inhibits rhinovirus replication.
Vapendavir: A capsid inhibitor with activity against rhinoviruses and enteroviruses.
Benzothiophene derivatives: Novel compounds that inhibit rhinovirus replication by binding to the viral capsid.
This compound’s unique combination of functional groups and its ability to inhibit a broad range of picornaviruses make it a valuable compound in antiviral research and drug development .
Properties
IUPAC Name |
3-[3,5-dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOXLKOJHVFTRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057649 | |
Record name | Pleconaril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pleconaril binds to a hydrophobic pocket in viral protein 1, the major protein which makes up the capsid (shell) of picornaviruses. This renders the viral capsid rigid and compressed and prevents the uncoating of its RNA. As a result, the virus is stopped from attaching to the host cell and causing infection. | |
Record name | Pleconaril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05105 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
153168-05-9 | |
Record name | Pleconaril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153168-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pleconaril [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153168059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pleconaril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05105 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pleconaril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-Oxadiazole, 3-[3,5-dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]phenyl]-5-(trifluoromethyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PLECONARIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H4570Q89D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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